1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-
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Overview
Description
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is a complex organic compound known for its unique structure and properties. It is a homobifunctional, maleimide crosslinker used primarily for conjugation between sulfhydryl groups (-SH). This compound is commonly utilized in the exploration and characterization of protein structures and interactions .
Preparation Methods
The synthesis of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves several steps. The primary synthetic route includes the reaction of 2,5-dimethyl-1H-pyrrole with dithiodi(2,1-ethanediyl) under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is conducted at ambient temperatures. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) has a wide range of scientific research applications:
Chemistry: Used as a crosslinking reagent to study protein structures and interactions.
Biology: Employed in the conjugation of biomolecules, aiding in the study of cellular processes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves its ability to form covalent bonds with sulfhydryl groups. This crosslinking capability allows it to stabilize protein structures and facilitate the study of protein-protein interactions. The molecular targets primarily include thiol-containing proteins and peptides .
Comparison with Similar Compounds
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is unique due to its disulfide bond in the spacer arm, which allows for cleavable crosslinks. Similar compounds include:
1H-Pyrrole, 1,1’-(1,2-ethanediyl)bis-: Lacks the disulfide bond, making it non-cleavable.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar in structure but with a different spacer arm length.
1H-Pyrrole, 2,5-dimethyl-: A simpler compound without the crosslinking functionality.
These comparisons highlight the unique properties of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) in terms of its cleavable crosslinking ability and specific applications in scientific research.
Properties
CAS No. |
153686-94-3 |
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Molecular Formula |
C16H24N2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[2-[2-(2,5-dimethylpyrrol-1-yl)ethyldisulfanyl]ethyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2S2/c1-13-5-6-14(2)17(13)9-11-19-20-12-10-18-15(3)7-8-16(18)4/h5-8H,9-12H2,1-4H3 |
InChI Key |
YWKHALMQISZVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCSSCCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
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